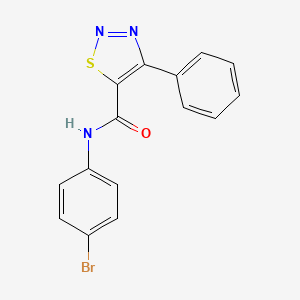

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative featuring a 4-phenyl-substituted thiadiazole core linked to a 4-bromophenyl group via a carboxamide bridge. Its structure combines electron-withdrawing (thiadiazole) and electron-donating (phenyl) moieties, with the bromine atom likely influencing intermolecular interactions and crystallinity .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHNYAOJRGULFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-bromoaniline with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvents can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

- Microwave-assisted synthesis (e.g., ) offers rapid reaction times (<2 hours) and moderate-to-high yields, likely due to efficient heat distribution.

- Coupling agents like HBTU (as in ) are effective for sterically hindered substrates but may require purification steps, reducing overall yield.

Structural and Crystallographic Comparisons

Halogen Effects on Crystal Packing

Comparative crystallography of halogenated analogs reveals subtle structural variations:

Key Observations :

- Bromine substitution marginally increases unit cell dimensions (e.g., +1.2% in a-axis for Br vs. Cl) due to its larger atomic radius .

- Weak interactions (C–H⋯X, π-π) dominate packing, suggesting that the target compound’s bromophenyl group may enhance van der Waals interactions compared to chloro analogs.

Thiadiazole Substitution Patterns

Variations in the thiadiazole ring’s substituents significantly alter electronic and steric profiles:

Key Observations :

Halogen Effects on Bioactivity

Evidence from maleimide derivatives () shows minimal variation in IC50 values across halogen substituents:

| Compound | Halogen (X) | IC50 (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Key Observations :

Biological Activity

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide

- Molecular Formula : C15H12BrN3OS

- CAS Number : 477857-83-3

The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom and the phenyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to:

- Antimicrobial Effects : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The inhibition of bacterial growth is likely due to disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The mechanism involves the activation of mitochondrial apoptotic pathways and increased production of reactive oxygen species (ROS), which contribute to cell death.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives including this compound, it was found that this compound displayed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| N-(4-bromophenyl)-4-phenylthiazol-2-yl-2-chloroacetamide | 64 | Escherichia coli |

Anticancer Activity

The anticancer potential was evaluated using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that this compound exhibited an IC50 value indicating significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF7 |

| Reference Drug (Doxorubicin) | 10 | MCF7 |

Comparative Analysis with Similar Compounds

This compound can be compared with other thiadiazole derivatives to highlight its unique properties:

| Compound | Biological Activity |

|---|---|

| N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide | Antimicrobial |

| N-(4-bromophenyl)sulfonylbenzoyl-L-valine | Antimicrobial |

| N-(4-bromophenyl)-thiadiazole derivatives | Antifungal and anticancer |

Case Studies

Recent studies have focused on the synthesis and biological significance of thiadiazole derivatives. For instance, a study highlighted the synthesis of several derivatives including this compound and evaluated their antimicrobial and anticancer properties through various assays.

Findings from Molecular Docking Studies

Molecular docking studies conducted using Schrodinger software revealed that this compound binds effectively to target proteins involved in cancer cell proliferation. This binding affinity correlates with the observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.